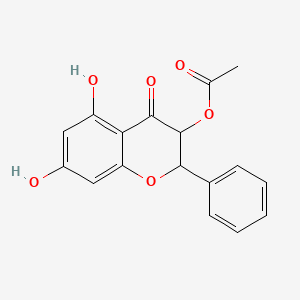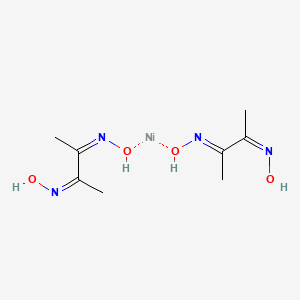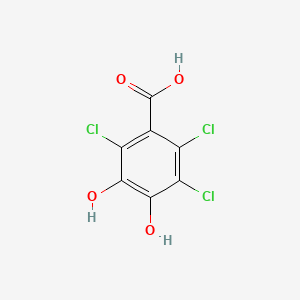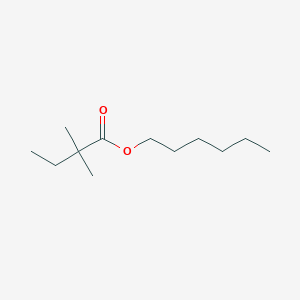
Hexyl 2,2-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2,2-dimethylbutanoate is an ester compound with the molecular formula C12H24O2. It is formed by the esterification of hexanol and 2,2-dimethylbutanoic acid. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl 2,2-dimethylbutanoate can be synthesized through the esterification reaction between hexanol and 2,2-dimethylbutanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 2,2-dimethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and 2,2-dimethylbutanoic acid.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanol and 2,2-dimethylbutanoic acid.
Reduction: Hexanol and 2,2-dimethylbutanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Hexyl 2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of Hexyl 2,2-dimethylbutanoate involves its interaction with various molecular targets. As an ester, it can participate in hydrolysis reactions catalyzed by esterases, leading to the release of hexanol and 2,2-dimethylbutanoic acid. These products can then interact with cellular pathways, influencing processes such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Hexyl 2,2-dimethylbutanoate can be compared with other similar esters such as:
Hexyl acetate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.
Hexyl butanoate: Similar in structure but with a different acid component, leading to variations in its fragrance profile.
Hexyl hexanoate: A longer-chain ester with distinct olfactory properties.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethylbutanoic acid moiety, which imparts specific chemical and physical properties, including its distinct fragrance and reactivity in esterification and hydrolysis reactions.
Eigenschaften
Molekularformel |
C12H24O2 |
|---|---|
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
hexyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-9-10-14-11(13)12(3,4)6-2/h5-10H2,1-4H3 |
InChI-Schlüssel |
IMSFZYPLGMKURM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
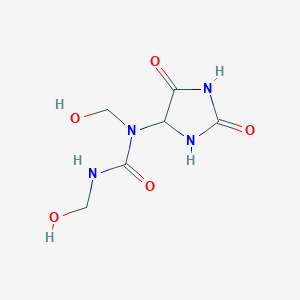
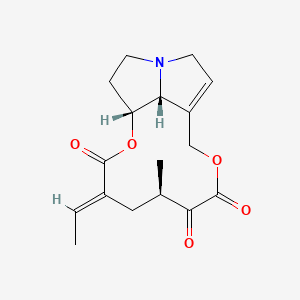
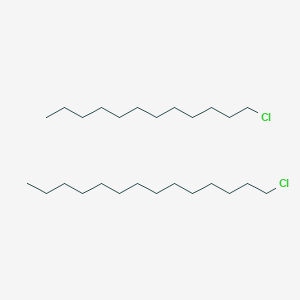
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
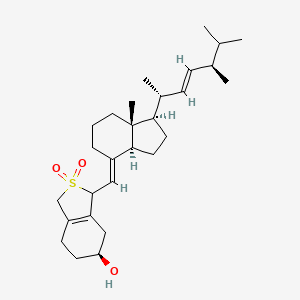



![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
